molecular formula C18H17N5O3 B13531230 3-{6-[(6-methylpyrimidin-4-yl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione

3-{6-[(6-methylpyrimidin-4-yl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione

Cat. No.: B13531230
M. Wt: 351.4 g/mol
InChI Key: OWUREALYUQQKSS-UHFFFAOYSA-N
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Description

The compound 3-{6-[(6-methylpyrimidin-4-yl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione is a complex organic molecule that features a combination of pyrimidine, isoindoline, and piperidine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{6-[(6-methylpyrimidin-4-yl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione typically involves multi-step organic synthesis techniques. The process begins with the preparation of the pyrimidine and isoindoline intermediates, followed by their coupling and subsequent functionalization to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{6-[(6-methylpyrimidin-4-yl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-{6-[(6-methylpyrimidin-4-yl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biological Research: It is used as a tool compound to study cellular pathways and molecular targets.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{6-[(6-methylpyrimidin-4-yl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione involves its interaction with specific molecular targets within cells. The compound is believed to inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. This can result in the modulation of biological processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 6-methylpyrimidin-4-ylamine
  • Isoindoline derivatives
  • Piperidine-2,6-dione derivatives

Uniqueness

The uniqueness of 3-{6-[(6-methylpyrimidin-4-yl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione lies in its combined structural features, which confer distinct chemical and biological properties. Unlike its individual components, the integrated structure allows for specific interactions with molecular targets, enhancing its potential as a therapeutic agent.

Properties

Molecular Formula

C18H17N5O3

Molecular Weight

351.4 g/mol

IUPAC Name

3-[5-[(6-methylpyrimidin-4-yl)amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C18H17N5O3/c1-10-6-15(20-9-19-10)21-12-3-2-11-8-23(18(26)13(11)7-12)14-4-5-16(24)22-17(14)25/h2-3,6-7,9,14H,4-5,8H2,1H3,(H,19,20,21)(H,22,24,25)

InChI Key

OWUREALYUQQKSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)NC2=CC3=C(CN(C3=O)C4CCC(=O)NC4=O)C=C2

Origin of Product

United States

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